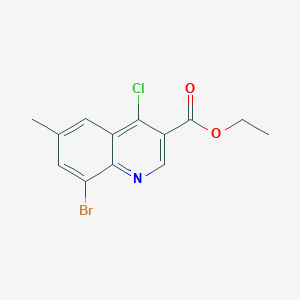

Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate

CAS No.: 1016828-40-2

Cat. No.: VC3874106

Molecular Formula: C13H11BrClNO2

Molecular Weight: 328.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1016828-40-2 |

|---|---|

| Molecular Formula | C13H11BrClNO2 |

| Molecular Weight | 328.59 g/mol |

| IUPAC Name | ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate |

| Standard InChI | InChI=1S/C13H11BrClNO2/c1-3-18-13(17)9-6-16-12-8(11(9)15)4-7(2)5-10(12)14/h4-6H,3H2,1-2H3 |

| Standard InChI Key | GCVTVSDMJWECPZ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)C)Br |

| Canonical SMILES | CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)C)Br |

Introduction

Chemical Structure and Properties

Structural Analysis

The quinoline core consists of a fused benzene and pyridine ring. Key substituents include:

-

Position 3: Ethyl carboxylate ()

-

Position 4: Chlorine ()

-

Position 6: Methyl ()

-

Position 8: Bromine ()

The spatial arrangement of these groups influences reactivity and biological activity. The bromine and chlorine atoms enhance electrophilic substitution potential, while the methyl group introduces steric effects .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate | |

| SMILES | CCOC(=O)C1=C(C2=C(C=C(C(=C2N=C1)Cl)C)Br)Cl | |

| InChI Key | GCVTVSDMJWECPZ-UHFFFAOYSA-N | |

| Molecular Formula |

Synthesis and Production Methods

Synthetic Pathways

The synthesis typically involves multi-step reactions:

-

Quinoline Ring Formation: Cyclocondensation of substituted anilines with diethyl ethoxymethylenemalonate under reflux conditions .

-

Halogenation:

-

Esterification: Ethyl ester formation via acid-catalyzed reaction with ethanol .

Table 2: Representative Synthesis Protocol

Physicochemical Properties

Experimental Data

-

Solubility: Moderately soluble in organic solvents (e.g., dichloromethane, ethyl acetate).

Table 3: Physicochemical Profile

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 328.59 g/mol | PubChem |

| TPSA | 39.19 Ų | Computational |

| Rotatable Bonds | 2 |

Biological Activities and Applications

Key Findings:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume